molecular formula C11H7BrN2O B13780248 2-(4-bromophenyl)pyrimidine-5-carbaldehyde

2-(4-bromophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B13780248
M. Wt: 263.09 g/mol
InChI Key: HQUINSDEGITEJP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-bromophenyl group at the 2-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-bromophenyl)pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically starts with 4-bromobenzaldehyde and 2-aminopyrimidine as the starting materials. The reaction proceeds through the formation of an iminium intermediate, which then undergoes cyclization to form the desired pyrimidine ring .

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 2-chloropyrimidine-5-carbaldehyde in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the Vilsmeier-Haack reaction or Suzuki-Miyaura coupling is carried out under controlled conditions. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability. The bromine atom’s size and electronegativity make it suitable for various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUINSDEGITEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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